molecular formula C15H17BrN4O B6687208 2-(2-bromophenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone

2-(2-bromophenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone

Cat. No.: B6687208
M. Wt: 349.23 g/mol
InChI Key: AFPSAFNOIYMFNM-ZDUSSCGKSA-N
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Description

2-(2-bromophenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone is a synthetic organic compound characterized by the presence of a bromophenyl group, a triazole ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, a Friedel-Crafts acylation can be performed to introduce the ethanone group.

    Introduction of the Triazole Ring: The intermediate is then subjected to a click chemistry reaction, where an azide reacts with an alkyne to form the triazole ring.

    Attachment of the Pyrrolidine Moiety: Finally, the triazole intermediate is reacted with a pyrrolidine derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium azide (NaN₃) for azide substitution, or thiourea for thiol substitution.

Major Products

    Oxidation: 2-(2-carboxyphenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone.

    Reduction: 2-phenyl-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone.

    Substitution: 2-(2-aminophenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The triazole ring is known for its bioisosteric properties, which can mimic natural substrates in biological systems.

Medicine

Medicinally, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The triazole ring can interact with the active site of enzymes, while the bromophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone: Similar structure with a chlorine atom instead of bromine.

    2-(2-fluorophenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone: Contains a fluorine atom in place of bromine.

    2-(2-iodophenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone: Features an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(2-bromophenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone can influence its reactivity and binding properties. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interaction with biological targets and its overall pharmacokinetic profile.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(2-bromophenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O/c16-14-6-2-1-4-12(14)10-15(21)20-8-3-5-13(20)11-19-9-7-17-18-19/h1-2,4,6-7,9,13H,3,5,8,10-11H2/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPSAFNOIYMFNM-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=CC=C2Br)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CC2=CC=CC=C2Br)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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